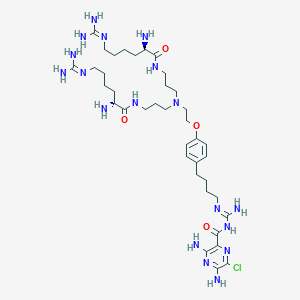
Unii-K33H7H4188
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
voluloride is a biochemical. It can be used for conjunctival epithelial cell sodium channel (ENaC) blocker.
Applications De Recherche Scientifique
Nanoparticle Synthesis and Applications
Recent advancements in chemical research, including the development of new materials, have been significantly influenced by the study of inorganic nanoparticles. These nanoparticles play a crucial role in various industrial and technological applications, such as in the electronics industry. The evolution from vacuum tubes to diodes, transistors, and eventually miniature chips in electronics is a testament to the importance of discovering new semiconducting materials, which are central to these advancements (Cushing, Kolesnichenko, & O'Connor, 2004).
Thin Film Technology
Research on thin films of UN and U2N3, prepared by reactive DC sputtering of U in N2-containing atmosphere, has shed light on the electronic structure and properties of these materials. This research is significant for understanding the behavior of electronic states in these compounds, which has implications for various scientific and technological applications (Black et al., 2001).
Translation of Research into Innovations
The process of transforming basic scientific research into practical innovations has historical roots and continues to play a crucial role in advancing society. Organizations like the National Collegiate Inventors and Innovators Alliance focus on developing and funding programs that promote STEM innovation, invention, and entrepreneurship. These initiatives are crucial for translating research into socially beneficial businesses and technologies (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environments for Large Scale Environmental Models
Large scientific applications, such as the Unified Air Pollution Model (UNI-DEM), benefit from collaborative working environments that facilitate remote development and data sharing. The creation of such environments is crucial for the continuous development and experimentation process by different institutes, highlighting the importance of collaboration in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Space Technology: University Nanosat Program
The University Nanosat Program (UNP) exemplifies the integration of government and academia in space technology. This program trains the next generation of aerospace professionals and infuses aerospace institutions with innovative methodologies and technologies. The success of the UNP in developing nanosatellites for space exploration underscores the program's importance in space technology research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Propriétés
Numéro CAS |
1498299-91-4 |
|---|---|
Nom du produit |
Unii-K33H7H4188 |
Formule moléculaire |
C38H67ClN18O4 |
Poids moléculaire |
875.526 |
Nom IUPAC |
3,5-diamino-N-[N-(4-{4-[2-(bis{3-[(2R)-2-amino-6- (carbamimidoylamino)hexanamido]propyl}amino)ethoxy]phenyl}butyl) carbamimidoyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C38H67ClN18O4/c39-30-32(43)55-31(42)29(54-30)35(60)56-38(48)53-18-4-1-9-25-12-14-26(15-13-25)61-24-23-57(21-7-19-49-33(58)27(40)10-2-5-16-51-36(44)45)22-8-20-50-34(59)28(41)11-3-6-17-52-37(46)47/h12-15,27-28H,1-11,16-24,40-41H2,(H,49,58)(H,50,59)(H4,42,43,55)(H4,44,45,51)(H4,46,47,52)(H3,48,53,56,60)/t27-,28-/m1/s1 |
Clé InChI |
OKBDJMKISGUWNG-VSGBNLITSA-N |
SMILES |
O=C(C1=NC(Cl)=C(N)N=C1N)NC(NCCCCC2=CC=C(OCCN(CCCNC([C@H](N)CCCCNC(N)=N)=O)CCCNC([C@H](N)CCCCNC(N)=N)=O)C=C2)=N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
voluloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















